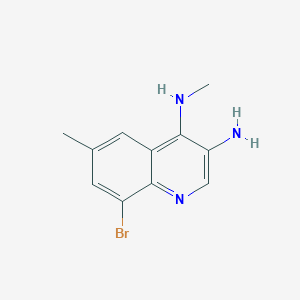
8-Hydrazinyl-1,2-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydrazinyl-1,2-dihydroquinoxalin-2-one is a heterocyclic compound with the molecular formula C8H8N4O It is a derivative of quinoxalin-2-one and contains a hydrazinyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydrazinylquinoxaline-2(1H)-one with 2-hydroxyimino-1,3-dicarbonyl compounds in acetic acid at 50-55°C. This reaction yields the desired product in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Hydrazinyl-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The hydrazinyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
8-Hydrazinyl-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antitumor, antifungal, antibacterial, and antiviral agent.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-one: A parent compound with similar structural features but lacking the hydrazinyl group.
3-Hydrazinylquinoxaline-2(1H)-one: A closely related compound with a hydrazinyl group at the 3rd position.
Substituted Quinoxalin-2-ones: Various derivatives with different substituents at different positions on the quinoxaline ring.
Uniqueness
8-Hydrazinyl-1,2-dihydroquinoxalin-2-one is unique due to the presence of the hydrazinyl group at the 8th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
8-hydrazinyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H8N4O/c9-12-6-3-1-2-5-8(6)11-7(13)4-10-5/h1-4,12H,9H2,(H,11,13) |
InChI Key |
IJJHGVFQGLKCPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


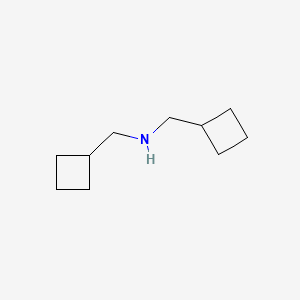
![Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13222891.png)
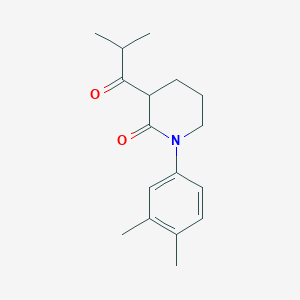
![1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13222906.png)




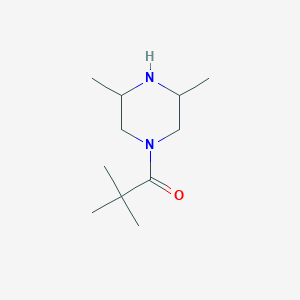
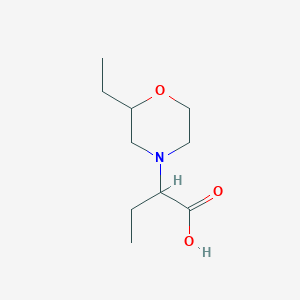
![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)
![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
